molecular formula C18H20ClN3O3 B3883293 2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide

2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide

Cat. No.: B3883293
M. Wt: 361.8 g/mol
InChI Key: QLLRYZKQKYFFJS-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-chlorophenyl)amino]-N’-(2,4-dimethoxybenzylidene)propanohydrazide” is a complex organic molecule. It contains a propanohydrazide group, a 4-chlorophenyl group, and a 2,4-dimethoxybenzylidene group . These groups are common in various organic compounds and can contribute to a wide range of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the propanohydrazide, 4-chlorophenyl, and 2,4-dimethoxybenzylidene groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The propanohydrazide, 4-chlorophenyl, and 2,4-dimethoxybenzylidene groups could potentially participate in a variety of chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Compounds with similar structures have been found to have antimicrobial and antiproliferative activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and potential uses .

Properties

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-12(21-15-7-5-14(19)6-8-15)18(23)22-20-11-13-4-9-16(24-2)10-17(13)25-3/h4-12,21H,1-3H3,(H,22,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLRYZKQKYFFJS-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide
Reactant of Route 6
2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.